molecular formula C23H24N6O B12052090 4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12052090
M. Wt: 400.5 g/mol
InChI Key: ZBFNQBLCYGFHGY-UHFFFAOYSA-N
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Description

4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound with the molecular formula C23H24N6O. It is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common method includes the condensation of 4-methoxybenzyl chloride with piperazine to form 4-(4-methoxybenzyl)piperazine. This intermediate is then reacted with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research and limited commercial applications. large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution could introduce halogen atoms into the structure .

Scientific Research Applications

4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Limited use, primarily in research and development settings.

Mechanism of Action

The mechanism of action for 4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific structure, which combines a pyrazolo[3,4-d]pyrimidine core with a piperazine ring and a methoxybenzyl group. This unique combination contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H24N6O

Molecular Weight

400.5 g/mol

IUPAC Name

4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C23H24N6O/c1-30-20-9-7-18(8-10-20)16-27-11-13-28(14-12-27)22-21-15-26-29(23(21)25-17-24-22)19-5-3-2-4-6-19/h2-10,15,17H,11-14,16H2,1H3

InChI Key

ZBFNQBLCYGFHGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5

Origin of Product

United States

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